

An In-depth Technical Guide to the Chemical Structure and Properties of Phenazone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dimethyl-3-pyrazolin-5-one

Cat. No.: B1361090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of phenazone. Detailed experimental protocols for its synthesis and analysis are also included to support research and development activities.

Chemical Structure and IUPAC Name

Phenazone, also known as antipyrine, is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.

The chemical structure of phenazone is characterized by a pyrazolone ring system. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.[\[1\]](#)[\[2\]](#) An alternative, also correct, IUPAC name is 1,2-Dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one.[\[1\]](#)

Below is a diagram illustrating the chemical structure of phenazone.

Figure 1: Chemical structure of Phenazone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of phenazone is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{11}H_{12}N_2O$	[1]
Molar Mass	$188.230\text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	White or almost white, crystalline powder or colorless crystals	
Melting Point	109 - 114 °C	
Boiling Point	319 °C at 174 mmHg	
Density	1.19 g/cm ³	
Solubility	Very soluble in water, ethanol (96%), and methylene chloride.	

Experimental Protocols

Synthesis of Phenazone

Phenazone can be synthesized via the methylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Methyl iodide
- Acetonitrile
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Dichloromethane
- Methanol

Procedure:

- In a stainless steel pressure bomb, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) and acetonitrile.
- Add iodomethane (5.0 equivalents) to the stirring mixture.
- Heat the reaction mixture in a 120°C oil bath overnight.
- After cooling, add the crude product to a saturated sodium bicarbonate solution.
- Extract the aqueous mixture four times with ethyl acetate.
- Concentrate the combined organic extracts.
- Purify the crude product by chromatography using a mixture of dichloromethane and methanol as the eluent.
- The purity of the isolated phenazone can be confirmed using NMR spectroscopy.

The following diagram illustrates the workflow for the synthesis of phenazone.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the synthesis of Phenazone.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method can be employed for the quantitative analysis of phenazone in bulk and dosage forms.

Chromatographic Conditions:

- Column: C18 (5 µm, 4.6 x 250 mm)

- Mobile Phase: A mixture of phosphate buffer (pH 4.5), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 μ L
- Temperature: Ambient

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of phenazone reference standard in the mobile phase to obtain a known concentration.

Sample Preparation: Prepare the sample solution by dissolving the phenazone-containing material in the mobile phase to achieve a concentration within the calibration range.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Calculate the concentration of phenazone in the sample by comparing the peak area with that of the standard solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenazone - Wikipedia [en.wikipedia.org]
- 2. Antipyrine synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Phenazone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361090#phenazone-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1361090#phenazone-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com